molecular formula C6H11NO2 B1626930 piperidine-2-carboxylic acid CAS No. 287389-44-0

piperidine-2-carboxylic acid

Cat. No. B1626930
M. Wt: 130.15 g/mol
InChI Key: HXEACLLIILLPRG-PTQBSOBMSA-N
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Description

Piperidine-2-carboxylic acid , also known as pipecolic acid , is an organic compound with the chemical formula HNC₅H₉CO₂H . It belongs to the class of amino acids , although it is not genetically encoded like the canonical amino acids. Pipecolic acid is a colorless solid and exhibits chirality, with the S-stereoisomer being more common .


Synthesis Analysis

Pipecolic acid biosynthesis initiates from lysine , involving enzymatic transformations. Notably, CRYM , a taxon-specific protein, plays a role in the pipecolic acid pathway .


Molecular Structure Analysis

The molecular structure of pipecolic acid consists of a piperidine ring (a six-membered heterocycle) fused to a carboxylic acid group . The compound’s chiral nature arises due to the presence of an asymmetric carbon atom .


Chemical Reactions Analysis

Like most amino acids, pipecolic acid acts as a chelating agent . For instance, it forms a complex with copper: Cu(HNC₅H₉CO₂)₂(H₂O)₂ . Additionally, pipecolic acid has been identified in the Murchison meteorite and occurs naturally in the leaves of the genus Myroxylon , a South American tree .

Scientific Research Applications

Matrix Metalloproteinases Inhibition

  • Research Focus : Synthesis of carboxylic acids containing substituted piperidine for inhibiting matrix metalloproteinases (MMPs) with low nanomolar potency, while sparing MMP-1 and MMP-7.
  • Implications : Potential therapeutic applications in conditions involving MMPs, such as cancer and cardiovascular diseases.
  • Reference : (Pikul et al., 2001).

Synthesis of Biological Active Alkaloids

  • Research Focus : Using enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester to prepare biologically active alkaloids like sedridine, allosedridine, and coniine.
  • Implications : Demonstrates the role of piperidine derivatives in synthesizing complex biological molecules.
  • Reference : (Passarella et al., 2005).

Cancer Treatment

  • Research Focus : Utilization of a specific piperidine carboxylic acid compound as an inhibitor of Aurora A, a kinase involved in cancer cell proliferation.
  • Implications : This research underscores the potential of piperidine derivatives in cancer therapeutics.
  • Reference : (ヘンリー,ジェームズ, 2006).

Crystal and Molecular Structure Analysis

  • Research Focus : Detailed structural analysis of 4-carboxypiperidinium chloride, a piperidine derivative, using various techniques like X-ray diffraction and FTIR spectroscopy.
  • Implications : Provides insights into the molecular structure of piperidine derivatives, essential for chemical synthesis and pharmaceutical applications.
  • Reference : (Szafran et al., 2007).

Nanomagnetic Reusable Catalyst

  • Research Focus : Application of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel catalyst in the synthesis of organic compounds.
  • Implications : Demonstrates the role of piperidine derivatives in developing innovative catalytic materials.
  • Reference : (Ghorbani‐Choghamarani & Azadi, 2015).

Hydrogen Bonding and Spectroscopic Properties

  • Research Focus : Study of hydrogen bonding and spectroscopic properties in complexes involving piperidine-4-carboxylic acid.
  • Implications : Enhances understanding of molecular interactions in piperidine derivatives, crucial for drug design and material science.
  • Reference : (Komasa et al., 2008).

Anticancer Activity of Complexes

  • Research Focus : Synthesis and characterization of new complexes with dl-piperidine-2-carboxylic acid showing anticancer activity against specific cancer cell lines.
  • Implications : Highlights the potential of piperidine derivatives in developing new anticancer agents.
  • Reference : (El-Deen et al., 2013).

Biological Properties of Piperidine Derivatives

  • Research Focus : Synthesis and evaluation of piperidine substituted benzothiazole derivatives for their antibacterial and antifungal activities.
  • Implications : Shows the potential of piperidine derivatives in antimicrobial drug development.
  • Reference : (Shafi et al., 2021).

Chiral Building Blocks for Alkaloids

  • Research Focus : Development of a C(2)-symmetric piperidine carboxylic acid methyl ester as a chiral building block for synthesizing alkaloids.
  • Implications : Facilitates the synthesis of complex natural products and pharmaceuticals.
  • Reference : (Takahata et al., 2002).

properties

IUPAC Name

piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEACLLIILLPRG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(C1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584037
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16213566

CAS RN

287389-44-0
Record name Piperidine-2-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Pipecolinic acid-carboxy-13C
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
Quantity
483 g
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565 g
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3 L
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Synthesis routes and methods II

Procedure details

(R)-N-acetylpipecolic acid was placed in 10 volumes of toluene and heated, with stirring, to reflux. On attaining reflux, a catalytic amount of 4-toluenesulphonic acid was added to the solution which was then left to reflux for two hours with stirring. After this time had elapsed, the toluene was removed by rotary evaporation. To the residual solid was added 10 volumes of distilled water; this was then extracted with methyl ethyl ketone (MEK) (3×10 vols) to leave the sulphonic acid in the aqueous layer with any pipecolic acid formed. The MEK extracts were then concentrated down to a solid on the rotary evaporator to give racemic-N-acetylpipecolic acid, with 97% recovery.
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Synthesis routes and methods III

Procedure details

The above-named acylating agent is prepared from 3-piperidine carboxylic acid according to the procedure of Example XX for making 1-guanyl-4-piperidine carboxylic acid. Utilization of 2-piperidine carboxylic acid in place of the 4-isomer provides 1-guanyl-2-piperidine carboxylic acid.
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Synthesis routes and methods IV

Procedure details

To a mixture of about 600 mL of 95% ethanol and 200 mL water at 80° C. was added about 40 g of DL-pipecolic acid followed by the addition of 49 g of D-tartaric acid. The reaction mixture was stirred at 80° C. for about an hour to get a clear solution. The solution was allowed to stand at about 25° C. for about 48 hrs and the solid precipitated was filtered. The filtrate was reduced to 260 mL by evaporation and allowed to stand at about 25° C. for 24 h. At the end of that period, more solid had precipitated out and was removed by filtration The filtrate was evaporated to dryness and the residue was dissolved in 1 L water. The water solution recovered was then treated with Amberlite Ion-Exchange resin IR-120 H+ form (Hydrous form) to remove the tartaric acid followed by 10% NH4OH solution treatment of the resin to give L-pipecolic acid of optical purity of about 85-90%. After drying 22 g of a solid was obtained.
Quantity
600 mL
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Reaction Step One
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200 mL
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40 g
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49 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
piperidine-2-carboxylic acid
Reactant of Route 2
piperidine-2-carboxylic acid
Reactant of Route 3
piperidine-2-carboxylic acid
Reactant of Route 4
piperidine-2-carboxylic acid
Reactant of Route 5
piperidine-2-carboxylic acid
Reactant of Route 6
piperidine-2-carboxylic acid

Citations

For This Compound
1,490
Citations
YF Chang, AK Charles - Biochimica et Biophysica Acta (BBA) …, 1995 - Elsevier
Δ 1 -Piperidine-2-carboxylic acid (P2C), an intermediate of the l-lysine metabolic pathway in the brain, was studied for its uptake metabolism in the synaptosome of the rat cerebral cortex…
Number of citations: 6 www.sciencedirect.com
S Selvaraj, P Rajkumar, M Kesavan… - Vibrational …, 2019 - Elsevier
… L-pipecolinic acid also known as (S)-Piperidine-2-Carboxylic acid, is a wide spread non-proteinogenic cyclic imino acid [7,8] and essential biochemical indicator for the diagnosis of …
Number of citations: 16 www.sciencedirect.com
DB Hope, KC Horncastle, RT Aplin - Biochemical Journal, 1967 - portlandpress.com
… with the cyclic anhydro form, A'-piperidine-2carboxylic acid, in neutral aqueous solution. This … In the presence of catalase the expected product was Al-piperidine-2-carboxylic acid; …
Number of citations: 7 portlandpress.com
E Eichhorn, JP Roduit, N Shaw, K Heinzmann… - Tetrahedron …, 1997 - Elsevier
… acid, and (S)-piperidine-2-carboxylic acid, respectively. (S)-… 9924 (S)-piperidine-2carboxylic acid with an ee value of 97.3… acids such as piperidine-2-carboxylic acid (pipecolic acid), 6 …
Number of citations: 86 www.sciencedirect.com
CM Henriksen, J Nielsen, J Villadsen - The Journal of Antibiotics, 1998 - jstage.jst.go.jp
… Whereas the mechanisms behind formation of most of the byproducts are known, the route leading to the byproduct 6-oxo-piperidine-2-carboxylic acid(OPC), the cyclized δ-lactam of α-…
Number of citations: 19 www.jstage.jst.go.jp
PL Ornstein, DD Schoepp, MB Arnold… - Journal of medicinal …, 1991 - ACS Publications
We have prepared a series of cts-4-(tetrazolylalkyl) piperidine-2-carboxylic acids as potent and selective N-methyl-D-aspartic acid (NMDA) receptor antagonists. NMDA antagonists may …
Number of citations: 98 pubs.acs.org
AAA El-Deen, AEME El-Askalany, R Halaoui… - Journal of Molecular …, 2013 - Elsevier
… The goal of this study was to develop new simple and mixed ligand complexes of piperidine-2-carboxylic acid (containing N and P bases) with high efficacy against cancer cells. The …
Number of citations: 25 www.sciencedirect.com
PL Ornstein, JM Schaus, JW Chambers… - Journal of medicinal …, 1989 - ACS Publications
… Twoof the compounds, cts-4-(phosphonomethyl)piperidine-2-carboxylic acid(11a) and cts-4-(3-phosphonoprop-l-yl)piperidine-2-carboxylic acid (11c) proved to be potent NMDA …
Number of citations: 75 pubs.acs.org
SP Brundidge, FCA GAETA, DJ HOOK… - The Journal of …, 1980 - jstage.jst.go.jp
… Our results would suggest that if this is the major pathway in the intact cell the enzymatic product is the piperidine-2-carboxylic acid and not a-aminoadipic acid. Presumably, the amino …
Number of citations: 41 www.jstage.jst.go.jp
JA Odusami, MI Ikhile, MCD Fotsing… - Journal of Chinese …, 2019 - search.ebscohost.com
… acid and N-(nitrophenyl)piperidine-2carboxylic acid consist of single amino acids, L-proline … acid and N-(nitrophenyl) piperidine-2-carboxylic acid are aryl cyclic amino acids, which are …
Number of citations: 6 search.ebscohost.com

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